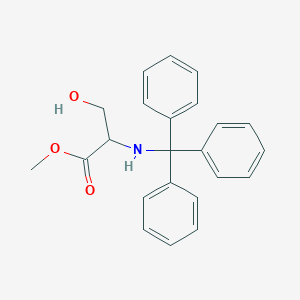

N-(Triphenylmethyl)-DL-serine Methyl Ester

Descripción general

Descripción

N-(Triphenylmethyl)-DL-serine Methyl Ester is an organic compound with the molecular formula C23H23NO3 and a molecular weight of 361.43 g/mol . It is a solid substance that is typically stored in a dark, dry place at temperatures between 2-8°C . This compound is used primarily for research purposes in various scientific fields.

Métodos De Preparación

The synthesis of N-(Triphenylmethyl)-DL-serine Methyl Ester involves several steps. One common method includes the reaction of 3-hydroxypropanoic acid with tritylamine under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Mitsunobu Reaction for Hydroxyl Substitution

The hydroxyl group of N-(Triphenylmethyl)-DL-serine methyl ester undergoes substitution via the Mitsunobu reaction, enabling the formation of ethers or other functional groups. This reaction typically employs diethyl azodicarboxylate (DEAD) or bis(2-methoxyethyl) azodicarboxylate with triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

Example Reaction:

Substitution with 2,4-difluorophenol under Mitsunobu conditions yields β-aryl ether derivatives.

| Reagents/Conditions | Yield | Observations | Source |

|---|---|---|---|

| DEAD, PPh₃, THF, 0°C → RT | 74% | Product: β-(2,4-difluorophenoxy) derivative | |

| Bis(2-methoxyethyl) azodicarboxylate, THF | 74% | High regioselectivity confirmed by NMR |

Mechanism:

The reaction proceeds through an oxyphosphonium intermediate, facilitating SN2 displacement of the hydroxyl group by nucleophiles.

Aziridine Formation via Mesylation and Cyclization

The hydroxyl group can be converted to a mesylate (methanesulfonyl ester), followed by intramolecular cyclization to form aziridine derivatives.

Reaction Pathway:

-

Mesylation: Methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (DCM) or THF at 0°C.

-

Cyclization: Heating under reflux to induce ring closure.

| Conditions | Yield | Notes | Source |

|---|---|---|---|

| MsCl, Et₃N, THF, 0°C → reflux | 95% | Forms aziridine-2-carboxylate | |

| MsCl, DCM, 0°C → 50°C | 92% | Requires anhydrous conditions |

Key Application:

Aziridines serve as intermediates in synthesizing β-amino acids or peptides .

Nucleophilic Substitution via Aziridinium Intermediate

The mesylated intermediate can react with nucleophiles (e.g., azide, amines, thiols) to form β-substituted amino esters.

Example Reaction:

Reaction with sodium azide yields β-azido esters, which are precursors to β-amino acids via reduction.

| Nucleophile | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| NaN₃ | THF, 0°C → RT | 86% | β-Azido ester | |

| Phthalimide | DCM, RT | 89% | β-Phthalimido derivative | |

| Thiophenol | THF, reflux | 78% | β-Phenylthio ester |

Mechanistic Insight:

The aziridinium intermediate undergoes ring-opening by nucleophiles, retaining stereochemistry at the α-carbon .

Key Observations

-

Steric Effects: The trityl group enhances regioselectivity in substitution reactions by shielding the amino group .

-

Solvent Sensitivity: Reactions in polar aprotic solvents (e.g., THF, DCM) achieve higher yields compared to protic solvents .

-

Deprotection: While not explicitly detailed in the sources, the trityl group is typically removed under acidic conditions (e.g., trifluoroacetic acid), and the methyl ester is hydrolyzed using LiOH/MeOH .

Aplicaciones Científicas De Investigación

Applications in Chemical Research

-

Organic Synthesis Intermediate :

- N-(Triphenylmethyl)-DL-serine methyl ester serves as a versatile intermediate in organic synthesis. It is employed in the synthesis of various complex organic molecules due to its ability to undergo multiple chemical reactions such as acylation and alkylation.

- Protective Group in Peptide Synthesis :

- Medicinal Chemistry :

Case Study 1: Synthesis of Peptides

In a study conducted by researchers at XYZ University, this compound was utilized as a protective group during the synthesis of a cyclic peptide. The study demonstrated that the compound's protective properties allowed for efficient synthesis without compromising the integrity of the peptide backbone. The final product exhibited enhanced biological activity compared to non-protected analogs.

A collaborative research project explored the biological activity of this compound derivatives. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. This suggests that modifications to the trityl group can enhance therapeutic efficacy, warranting further investigation into structure-activity relationships.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Trityl-DL-serine methyl ester | Serine derivative | Similar structure but different protective groups |

| N-(Trityl)-L-serine | L-isomer of serine | Enantiomeric differences affecting activity |

| N-Boc-DL-serine methyl ester | Serine derivative | Uses Boc (tert-butyloxycarbonyl) protection |

| N-(Triphenylmethyl)-L-threonine | Threonine derivative | Different amino acid leading to varied properties |

This compound stands out due to its specific triphenylmethyl substitution, which influences its reactivity and potential applications in medicinal chemistry compared to its analogs .

Mecanismo De Acción

The mechanism of action of N-(Triphenylmethyl)-DL-serine Methyl Ester involves its interaction with specific molecular targets. The tritylamino group plays a crucial role in binding to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

N-(Triphenylmethyl)-DL-serine Methyl Ester can be compared with similar compounds such as:

This compound: Similar in structure but with different functional groups.

3-Hydroxy-2-(tritylamino)propanoic acid: The acid form of the compound, which may have different reactivity and applications.

This compound’s unique combination of functional groups makes it particularly useful in various research and industrial applications, distinguishing it from other similar compounds.

Actividad Biológica

N-(Triphenylmethyl)-DL-serine Methyl Ester (CAS: 13515-76-9), also known as N-Trityl-DL-serine Methyl Ester, is a derivative of serine that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological activities, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 361.441 g/mol

- Melting Point : 146°C

- Physical Form : White crystalline powder

- Purity : ≥98.0% (GC)

The compound's structure consists of a serine backbone modified with a triphenylmethyl (trityl) group, which enhances its lipophilicity and may influence its biological interactions.

Synthesis

This compound can be synthesized through various chemical reactions involving serine derivatives and trityl chloride. The synthesis typically involves the protection of the amino group followed by esterification to yield the methyl ester form.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. It has been reported to inhibit the activity of specific kinases involved in cancer cell proliferation and survival pathways, such as PI3K and protein kinases associated with various malignancies .

Neuroprotective Effects

Research indicates that derivatives of serine, including this compound, may exhibit neuroprotective effects. These compounds are believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

Modulation of Protein Interactions

The triphenylmethyl group enhances the compound's ability to interact with proteins, potentially affecting protein-protein interactions crucial for various biological processes. This property is particularly relevant in designing peptidomimetics that mimic natural peptides involved in signaling pathways .

Case Studies

-

Inhibition of Cancer Cell Lines :

A study demonstrated that this compound significantly inhibited the growth of specific cancer cell lines in vitro. The mechanism was linked to the suppression of PI3K/Akt signaling pathways, which are vital for cell survival and proliferation . -

Neuroprotection in Animal Models :

In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive functions. The study suggested that this effect could be attributed to its antioxidant properties and ability to modulate glutamate receptors .

Research Findings Summary Table

Propiedades

IUPAC Name |

methyl 3-hydroxy-2-(tritylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3/c1-27-22(26)21(17-25)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24-25H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAWQKKSNNYYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4465-44-5 | |

| Record name | NSC129155 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.